molecular formula C12H21NO2 B12543458 Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester CAS No. 143347-10-8

Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester

Cat. No.: B12543458
CAS No.: 143347-10-8
M. Wt: 211.30 g/mol
InChI Key: HAPMBZKDJYFWHY-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester is a chemical compound with a unique structure that combines a hexanoic acid backbone with an ethyl ester and a methyl-2-propynylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The methyl-2-propynylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenated compounds and bases are typically used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 2-methyl-2-propyl-, methyl ester
  • Methacrylic acid, ethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-propenyl ester

Uniqueness

Hexanoic acid, 6-(methyl-2-propynylamino)-, ethyl ester is unique due to the presence of the methyl-2-propynylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

143347-10-8

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 6-[methyl(prop-2-ynyl)amino]hexanoate

InChI

InChI=1S/C12H21NO2/c1-4-10-13(3)11-8-6-7-9-12(14)15-5-2/h1H,5-11H2,2-3H3

InChI Key

HAPMBZKDJYFWHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN(C)CC#C

Origin of Product

United States

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